REACTION_CXSMILES
|
[C:1](=[O:6])([O:4]C)[O:2][CH3:3].[C:7]([O:10][C:11]1[CH:16]=[CH:15]C=[CH:13][CH:12]=1)(=[O:9])[CH3:8]>>[C:1](=[O:6])([O-:4])[O:2][C:3]1[CH:15]=[CH:16][CH:11]=[CH:12][CH:13]=1.[C:7]([O:10][CH3:11])(=[O:9])[CH3:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC1=CC=CC=C1)([O-])=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |